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molecular formula C16H21NO4 B1601725 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione CAS No. 32464-55-4

2-(4,4-Diethoxybutyl)isoindoline-1,3-dione

Cat. No. B1601725
M. Wt: 291.34 g/mol
InChI Key: NMOCOWABJRWQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05861425

Procedure details

A 10.0 g sample of 2-chlorophenylhydrazine hydrochloride and 17.9 g of 4-phthalimidobutyraldehyde diethyl acetal were stirred in 200 mL ethanol with 1 mL 5N HCl. The mixture was concentrated to a residue which was slurried in a small amount of methylene chloride. A yellow solid was collected and vacuum dried at 40° C. The solid was stirred in 500 mL ethanol. Hydrazine hydrate (14 g) was added and the mixture was heated at reflux for 14 hours. A 60 mL sample of 5N HCl was added and the mixture was heated at reflux for 1 hour. The mixture was allowed to cool and was concentrated to a residue. The residue was partitioned between 1N NaOH and chloroform. The organic layer was separated and the aqueous layer was extracted with chloroform. The combined extracts were dried (Na2SO4) and concentrated to an oil. The oil was chromatographed on silica gel using a gradient of 0-10% methanol in chloroform containing 0.2% ammonium hydroxide. Fractions containing product were concentrated to an oil which was taken up in a small amount of methanol and added to ethereal HCl. A solid was collected, washed with diethyl ether, and vacuum dried at 50° C.
Name
2-chlorophenylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9]N.C(O[CH:14](OCC)[CH2:15][CH2:16][CH2:17][N:18]1C(=O)C2=CC=CC=C2C1=O)C.Cl>C(O)C>[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:4]=1[NH:9][CH:14]=[C:15]2[CH2:16][CH2:17][NH2:18] |f:0.1|

Inputs

Step One
Name
2-chlorophenylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1=C(C=CC=C1)NN
Name
Quantity
17.9 g
Type
reactant
Smiles
C(C)OC(CCCN1C(C=2C(C1=O)=CC=CC2)=O)OCC
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The solid was stirred in 500 mL ethanol
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to a residue which
CUSTOM
Type
CUSTOM
Details
A yellow solid was collected
CUSTOM
Type
CUSTOM
Details
vacuum dried at 40° C
ADDITION
Type
ADDITION
Details
Hydrazine hydrate (14 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 14 hours
Duration
14 h
ADDITION
Type
ADDITION
Details
A 60 mL sample of 5N HCl was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to a residue
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 1N NaOH and chloroform
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed on silica gel using a gradient of 0-10% methanol in chloroform containing 0.2% ammonium hydroxide
ADDITION
Type
ADDITION
Details
Fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated to an oil which
ADDITION
Type
ADDITION
Details
added to ethereal HCl
CUSTOM
Type
CUSTOM
Details
A solid was collected
WASH
Type
WASH
Details
washed with diethyl ether, and vacuum
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC=C2C(=CNC12)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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